3-Oxobut-1-en-1-yl thiocyanate
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Overview
Description
3-Oxobut-1-en-1-yl thiocyanate is an organic compound characterized by the presence of both a thiocyanate group and an enone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxobut-1-en-1-yl thiocyanate typically involves the reaction of an appropriate enone precursor with thiocyanate salts under controlled conditions. One common method involves the use of potassium thiocyanate in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Oxobut-1-en-1-yl thiocyanate can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
3-Oxobut-1-en-1-yl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-oxobut-1-en-1-yl thiocyanate exerts its effects involves its reactivity with various biological molecules. The enone moiety can participate in Michael addition reactions, while the thiocyanate group can interact with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of target molecules, leading to various biological effects .
Comparison with Similar Compounds
7-Hydroxy-6-(3-oxobut-1-en-1-yl)-2H-chromen-2-one: This compound shares the enone moiety and exhibits similar reactivity but differs in its overall structure and biological activity.
1-Alkyl-3-[(2Z)-2,4-diaryl-4-oxobut-2-en-1-yl]-1H-benzimidazol-3-ium bromides: These compounds also contain an enone group and undergo similar types of reactions, but their applications and properties differ due to the presence of additional functional groups.
Uniqueness: Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts .
Properties
CAS No. |
408533-13-1 |
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Molecular Formula |
C5H5NOS |
Molecular Weight |
127.17 g/mol |
IUPAC Name |
3-oxobut-1-enyl thiocyanate |
InChI |
InChI=1S/C5H5NOS/c1-5(7)2-3-8-4-6/h2-3H,1H3 |
InChI Key |
NLZOTBCJKRTNDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CSC#N |
Origin of Product |
United States |
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